
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that belongs to the class of oxygen-containing heterocycles. The chroman-4-one framework, which is a significant structural entity in this compound, is known for its broad variety of remarkable biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from the chroman-4-one framework. The preparation methods often include the use of various reagents and catalysts to achieve the desired product. For instance, the synthesis might involve the reaction of 4-hydroxychroman-4-one with appropriate alkylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Scientific Research Applications
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COX-2 Inhibition
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is being studied for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. COX-2 inhibitors are crucial in treating pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. Research indicates that compounds with similar structures exhibit significant COX-2 inhibitory activity, making this compound a candidate for further exploration in this area . -
Anti-inflammatory Potential
The compound's structure suggests it may possess anti-inflammatory properties. Studies on related compounds have demonstrated their efficacy in reducing inflammation in various models. For instance, modifications to the chroman structure have shown promising results in inhibiting inflammatory pathways, which could be applicable to this compound . -
Analgesic Activity
Given its potential COX-2 inhibitory action, this compound may also serve as an analgesic agent. Research into similar molecules has revealed their effectiveness in pain management, highlighting the importance of structural features like the chroman and methylsulfonyl groups in enhancing analgesic properties .
Case Study 1: Development of COX-2 Inhibitors
A study focused on the design and synthesis of new COX-2 inhibitors highlighted the importance of structural modifications to improve selectivity and potency. Compounds structurally similar to this compound were synthesized and tested, revealing significant anti-inflammatory effects with enhanced selectivity towards COX-2 over COX-1 .
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis was conducted on various derivatives of chroman-based compounds, including those with methylsulfonyl substitutions. The findings indicated that specific modifications led to increased COX-2 selectivity and reduced side effects typically associated with traditional NSAIDs . This research underscores the potential of this compound as a lead compound for further development.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The chroman-4-one framework is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chroman-4-one derivatives, such as:
- 4-hydroxychroman-4-one
- Ethyl 2-(4-hydroxychroman-4-yl)acetate
- Chroman-4-one-based pharmaceuticals
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of neurogenesis and cancer treatment. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chroman core substituted with a hydroxymethyl group and a sulfonylphenyl moiety. Its chemical structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chroman Core : Starting from appropriate phenolic precursors, the chroman structure is synthesized through cyclization reactions.
- Substitution Reactions : The hydroxymethyl and sulfonamide groups are introduced via nucleophilic substitution methods.
- Purification : Final purification is achieved through crystallization or chromatography techniques.
Neurogenesis Modulation
Research indicates that compounds similar to this compound may influence neurogenesis through modulation of muscarinic receptors and phosphodiesterase (PDE) inhibition. Specifically, PDE inhibitors have been shown to enhance neurogenic processes in animal models, suggesting potential applications in treating neurodegenerative diseases .
Antitumor Activity
The antiproliferative effects of related compounds have been evaluated against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (melanoma). The mechanism involves cell cycle arrest at the G2/M phase and disruption of microtubule dynamics .
Case Studies and Research Findings
- Antiproliferative Assays : A study assessed the biological activity of several derivatives against cancer cell lines, revealing IC50 values in the nanomolar range for some compounds. Table 1 summarizes these findings:
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 50 | Microtubule disruption |
Compound B | HT-29 | 75 | G2/M arrest |
Compound C | M21 | 100 | Apoptosis induction |
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCFRRASUAPUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.